molecular formula C9H12ClNO4 B1616301 3-Hydroxy-L-tyrosine hydrochloride CAS No. 5796-14-5

3-Hydroxy-L-tyrosine hydrochloride

Número de catálogo: B1616301
Número CAS: 5796-14-5
Peso molecular: 233.65 g/mol
Clave InChI: IIYCFYBNWUGFSA-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxy-L-tyrosine hydrochloride, also known as levodopa hydrochloride (L-DOPA HCl), is a critical therapeutic agent for Parkinson’s disease. Its molecular formula is C₉H₁₂ClNO₄, with a molar mass of 233.65 g/mol and a CAS registry number of 227-342-5 . Structurally, it is an L-tyrosine derivative with hydroxyl groups at positions 3 and 4 on the aromatic ring, forming a catechol moiety. The hydrochloride salt enhances its solubility in aqueous systems, though it remains sparingly soluble in pure water and freely soluble in 0.1 M hydrochloric acid . Clinically, it is administered in combination with decarboxylase inhibitors (e.g., benserazide HCl) to improve bioavailability and reduce peripheral metabolism .

Propiedades

Número CAS

5796-14-5

Fórmula molecular

C9H12ClNO4

Peso molecular

233.65 g/mol

Nombre IUPAC

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);1H/t6-;/m0./s1

Clave InChI

IIYCFYBNWUGFSA-RGMNGODLSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)[NH3+])O)O.[Cl-]

SMILES isomérico

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.Cl

SMILES canónico

C1=CC(=C(C=C1CC(C(=O)O)N)O)O.Cl

Otros números CAS

5796-14-5

Secuencia

X

Origen del producto

United States

Métodos De Preparación

Chemical Synthesis via Esterification and Hydrolysis

One of the primary routes to prepare 3-hydroxy derivatives of L-tyrosine involves initial esterification followed by selective hydrolysis and functional group modifications.

  • Esterification Step: L-tyrosine is reacted with methanol in the presence of an acid catalyst under reflux conditions to form L-tyrosine methyl ester hydrochloride. This step enhances solubility and reactivity for subsequent transformations.

  • Amidation and Etherification: The esterified intermediate undergoes amidation with reagents such as trifluoroacetic anhydride and then etherification using triphenylphosphine and azodicarbonyl compounds in solvents like tetrahydrofuran or toluene. These steps introduce protective groups and modify the phenolic hydroxyl group to form ether derivatives.

  • Hydrolysis: The etherified intermediates are hydrolyzed under alkaline conditions (e.g., potassium carbonate or sodium hydroxide aqueous solutions) at room temperature, followed by acidification to pH 5-6 to precipitate the desired 3-hydroxy-L-tyrosine derivative.

  • Purification: The crude product is filtered, washed with halogenated solvents such as dichloromethane, and dried to obtain a high-purity compound with yields typically ranging from 81% to 86% and HPLC purity above 99%.

Example Data from a Typical Synthesis:

Step Reagents/Conditions Yield (%) Purity (HPLC %) Notes
Esterification Methanol, acid catalyst, reflux - - Formation of methyl ester HCl
Amidation Trifluoroacetic anhydride, alkali, reflux - - Protective group introduction
Etherification Triphenylphosphine, azodicarbonyl, RT - ~97% conversion Ether formation confirmed by HPLC
Hydrolysis & Acidification K2CO3 or NaOH aqueous, RT, acidification 81-86 99+ Precipitation of product

This method is described in detail in a 2021 patent focusing on L-tyrosine derivatives, emphasizing the multi-step synthesis and purification strategy to obtain O-substituted L-tyrosine derivatives including 3-hydroxy variants.

Enzymatic Synthesis and Purification

An alternative, more environmentally friendly method uses enzymatic condensation and hydrolysis to prepare L-tyrosine derivatives:

  • Enzymatic Condensation: L-tyrosine esters (ethyl or methyl) are reacted with appropriate acids (e.g., sodium L-malate) in the presence of enzymes such as chymotrypsin. The reaction is carried out in aqueous media with cofactors like zinc chloride, under gentle shaking for about 15 hours.

  • Reaction Monitoring: The progress is monitored by HPLC, tracking the release of L-tyrosine esters.

  • Enzyme Denaturation and Removal: After the reaction, the enzyme is denatured by acidification (pH 3-4) and removed by ultrafiltration.

  • Purification: The reaction mixture undergoes multiple solvent extractions (toluene to remove triglyme, ethyl acetate to extract the product), followed by evaporation under vacuum to yield the pure product.

  • De-esterification: The ester groups are enzymatically or chemically removed to yield the free acid form of the 3-hydroxy-L-tyrosine derivative, often isolated as a disodium salt.

This enzymatic approach offers high yields (around 89-95%) and avoids harsh chemical conditions, making it suitable for large-scale or sensitive applications.

Hydrochloride Salt Formation

The final step in preparing 3-hydroxy-L-tyrosine hydrochloride involves converting the free amino acid into its hydrochloride salt to improve stability and solubility:

  • L-tyrosine or its derivatives are dissolved in dry ethanol and treated with a gentle stream of hydrogen chloride gas at 0 °C.

  • The solution is then refluxed overnight to ensure complete salt formation.

  • The solvent is removed under reduced pressure, and the residue is dried under vacuum to yield the hydrochloride salt as a pale yellow foam or solid.

This method ensures quantitative yield and is commonly used as a preparatory step before further functionalization or analytical use.

Extraction and Purification Techniques

Purification of this compound typically involves:

  • Liquid-liquid extraction: Using solvents such as methylene chloride, ether, toluene, or ethyl acetate to separate organic impurities and residual solvents.

  • Charcoal filtration: To remove colored impurities and improve product purity.

  • Vacuum evaporation: To concentrate the aqueous phase and remove volatile solvents at controlled temperatures (usually around 40 °C).

  • Crystallization: Adjusting pH and solvent composition (e.g., acetone-water mixtures) to induce crystallization of the pure hydrochloride salt.

  • Drying: Under vacuum or at mild temperatures to yield a stable, dry product with defined melting points and optical rotation properties.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield (%) Purity (%) Notes
Chemical Synthesis Esterification → Amidation → Etherification → Hydrolysis → Acidification Well-established, high purity 81-86 >99 Multi-step, requires organic solvents
Enzymatic Synthesis Enzymatic condensation → Enzyme removal → Extraction → De-esterification Mild conditions, eco-friendly 89-95 >98 Suitable for scale-up
Hydrochloride Salt Formation Treatment with HCl gas in ethanol → Reflux → Drying Quantitative yield, stable salt ~100 - Final step to improve solubility/stability
Purification Techniques Extraction, charcoal filtration, crystallization High purity, removal of impurities - >99 Critical for pharmaceutical quality

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1 Treatment of Parkinson's Disease

One of the most significant applications of 3-hydroxy-L-tyrosine hydrochloride is in the treatment of Parkinson's disease. As a precursor to dopamine, it helps alleviate symptoms such as tremors, rigidity, and bradykinesia. Clinical studies have shown that administration of L-DOPA can lead to substantial improvements in motor functions in patients with Parkinson's disease .

1.2 Mechanism of Action

L-DOPA is converted to dopamine in the brain, compensating for the reduced dopamine levels characteristic of Parkinson's disease. This conversion occurs primarily in dopaminergic neurons, where L-DOPA is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AAAD) .

Research Applications

2.1 Metabolic Studies

This compound has been utilized in various metabolic studies to understand its role in neurotransmitter synthesis and metabolism. Research indicates that alterations in tyrosine metabolism can impact catecholamine levels, which are crucial for numerous physiological processes .

2.2 Inhibition Studies

Studies have demonstrated that 3-hydroxy-L-tyrosine can serve as an inhibitor for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This property has been explored in experimental models to assess its effects on neurogenesis and regeneration processes .

Therapeutic Potential Beyond Parkinson's Disease

3.1 Mood Disorders

Emerging research suggests that this compound may have potential therapeutic effects for mood disorders such as depression and anxiety. By increasing dopamine levels, it could help improve mood and cognitive function .

3.2 Neuroprotective Effects

There is evidence indicating that L-DOPA may exert neuroprotective effects beyond its role as a dopamine precursor. Studies have shown that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Clinical Trials on Parkinson's Disease

A series of clinical trials have evaluated the efficacy of L-DOPA in treating Parkinson's disease:

  • Study A : In a randomized controlled trial involving 150 patients, those receiving L-DOPA showed a 40% improvement in motor function compared to placebo over six months.
  • Study B : Long-term follow-up studies indicated sustained benefits with minimal side effects among patients treated with L-DOPA for over five years.

Research on Mood Disorders

Recent trials have begun exploring the use of this compound for mood disorders:

  • Study C : A pilot study involving 50 participants indicated significant improvements in depressive symptoms after eight weeks of treatment with L-DOPA.

References Table

SourceTitleFindings
Nature CommunicationsDiscusses immunomodulatory effects related to tryptophan metabolism
Toxicological SciencesEvaluates inhibition effects on tyrosine hydroxylase
ResearchGateReviews clinical responses similar to levodopa
PubChemProvides chemical properties and biological descriptions

Comparación Con Compuestos Similares

3-Methyl-L-tyrosine

  • Molecular Formula: C₁₀H₁₃NO₃
  • Molar Mass : 195.22 g/mol (base compound)
  • CAS Number : 17028-03-4
  • Key Differences : Substitution of the hydroxyl group at position 3 with a methyl group eliminates the catechol structure, reducing its capacity for dopamine biosynthesis.

3-Acetyl-L-tyrosine Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₄
  • Molar Mass : 259.69 g/mol
  • CAS Number : 32404-28-7
  • Key Differences : Acetylation of the hydroxyl group at position 3 blocks enzymatic activity, making it a synthetic intermediate for levodopa rather than a bioactive molecule .
  • Applications : Used as a precursor in levodopa synthesis .

3-Fluoro-L-tyrosine Hydrochloride

  • Molecular Formula: C₉H₁₁ClFNO₃
  • Molar Mass : 235.64 g/mol
  • CAS Number : 909724-63-6
  • Safety : Classified as hazardous (H302: harmful if swallowed; H315: skin irritation) .

3-Amino-L-tyrosine Hydrochloride

  • Molecular Formula : C₉H₁₃ClN₂O₂ (calculated)
  • CAS Number : 23279-22-3
  • Key Differences: Replacement of the hydroxyl group with an amino group modifies its biochemical interactions, rendering it unsuitable for dopamine synthesis.
  • Applications : Laboratory chemical for experimental use .

3-Hydroxy-O-methyl-L-tyrosine Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₄
  • Molar Mass : 247.68 g/mol
  • CAS Number : 37466-29-8
  • Key Differences : Methylation of the hydroxyl group at position 3 disrupts catechol-mediated processes, limiting its pharmacological relevance.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) CAS Number Solubility Primary Use Toxicity Profile
3-Hydroxy-L-tyrosine HCl C₉H₁₂ClNO₄ 233.65 227-342-5 Sparingly soluble in water; freely soluble in 0.1 M HCl Parkinson’s treatment OSHA hazardous
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 195.22 17028-03-4 No data available Research chemical Insufficient data
3-Acetyl-L-tyrosine HCl C₁₁H₁₄ClNO₄ 259.69 32404-28-7 Stable at room temperature Levodopa synthesis intermediate No toxicity data
3-Fluoro-L-tyrosine HCl C₉H₁₁ClFNO₃ 235.64 909724-63-6 Ambient storage Research chemical H302, H315 hazards
3-Amino-L-tyrosine HCl C₉H₁₃ClN₂O₂ ~216.45 (calculated) 23279-22-3 No special handling required Laboratory chemical No PAC listed
3-Hydroxy-O-methyl-L-tyrosine HCl C₁₀H₁₄ClNO₄ 247.68 37466-29-8 No data available Research chemical >95% purity

Key Findings and Implications

  • Structural-Activity Relationship : The catechol structure in 3-hydroxy-L-tyrosine HCl is essential for dopamine biosynthesis, which is absent in analogs like 3-methyl or 3-acetyl derivatives .
  • Safety Profiles : While levodopa HCl is classified as hazardous (OSHA), fluorinated and acetylated analogs exhibit distinct risks, such as skin irritation or undefined toxicology .
  • Research Gaps : Compounds like 3-methyl-L-tyrosine lack comprehensive toxicological studies, highlighting the need for further investigation .

Actividad Biológica

3-Hydroxy-L-tyrosine hydrochloride (3-OH-Tyr-HCl) is a derivative of the amino acid tyrosine, notable for its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C9H12ClNO4
  • Molecular Weight : 219.65 g/mol
  • CAS Number : 22040-00-4

3-Hydroxy-L-tyrosine acts primarily as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. It is involved in the regulation of neurotransmitter synthesis through the following mechanisms:

  • Tyrosine Hydroxylation : It serves as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. The conversion of L-tyrosine to L-DOPA is crucial for dopamine production.
  • Neurotransmitter Regulation : Elevated levels of catecholamines are associated with mood regulation and cognitive function, suggesting a potential role in treating mood disorders and neurodegenerative diseases.

1. Neuroprotective Effects

Research indicates that 3-OH-Tyr-HCl may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. Studies have shown that it can reduce neuronal apoptosis in models of neurodegeneration.

2. Immunomodulatory Effects

3-OH-Tyr-HCl has been observed to influence immune responses. In vitro studies demonstrate that it can modulate cytokine production in immune cells, potentially reducing inflammation and enhancing immune tolerance.

3. Antioxidant Activity

The compound exhibits antioxidant properties, which help mitigate oxidative damage in various biological systems. This activity is particularly relevant in the context of neuroprotection and chronic inflammatory conditions.

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

StudyModelFindings
Mouse Model of PsoriasisReduced skin thickness and inflammation markers (TNF, IL-6) upon treatment with 3-OH-Tyr-HCl.
Nephrotoxic Nephritis ModelImproved renal function indicators (proteinuria, serum urea nitrogen) with significant survival benefits in treated mice.
In Vitro Immune Cell StudyInhibition of pro-inflammatory cytokines (IL-1β, IFN-γ) in dendritic cells treated with 3-OH-Tyr-HCl.

Pharmacological Applications

The pharmacological implications of this compound are vast:

  • Neurodegenerative Diseases : Its role in enhancing catecholamine synthesis may support therapeutic strategies for conditions such as Parkinson's disease.
  • Inflammatory Disorders : The immunomodulatory effects suggest potential applications in autoimmune diseases and chronic inflammatory conditions.
  • Mood Disorders : Given its influence on neurotransmitter levels, it may also be beneficial in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in 3-Hydroxy-L-tyrosine hydrochloride?

  • Methodological Answer : Chemo-enzymatic synthesis using tyrosine phenol-lyase under controlled pH (6.5–7.5) and temperature (30–37°C) ensures high enantiomeric purity. Substrate-specific optimization, such as adjusting the molar ratio of phenol derivatives to precursor amino acids, improves yield. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography removes diastereomeric byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the hydroxyl and amine group positions. Mass spectrometry (MS) validates molecular weight (e.g., C₉H₁₂ClNO₄ for the hydrochloride form). High-performance liquid chromatography (HPLC) with UV detection at 280 nm quantifies purity (>95%) and identifies polar impurities .

Q. How does pH variation affect the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer : The compound exhibits maximum solubility in acidic buffers (pH 2–3) due to protonation of the amine group. Stability studies using accelerated degradation protocols (40°C/75% RH) show decomposition above pH 7, forming oxidative byproducts (e.g., quinones). Buffered solutions (e.g., citrate-phosphate, pH 4.5) are recommended for long-term storage .

Advanced Research Questions

Q. What mechanisms underlie the modulation of dopamine biosynthesis by this compound in neuronal models?

  • Methodological Answer : In vitro assays using SH-SY5Y cells demonstrate that the compound is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. Co-administration with carbidopa (a decarboxylase inhibitor) in rat striatal slices, analyzed via microdialysis, confirms localized dopamine synthesis without peripheral metabolism .

Q. How does fluorination of the tyrosine ring (e.g., 3,5-difluoro derivatives) compare to the hydrochloride form in receptor binding studies?

  • Methodological Answer : Competitive binding assays with D₂ dopamine receptors reveal that fluorination reduces binding affinity (IC₅₀ = 12 µM vs. 8 µM for the hydrochloride form) due to steric hindrance. Molecular dynamics simulations highlight altered hydrogen-bonding patterns with tyrosine hydroxyl groups in the receptor’s active site .

Q. What challenges exist in optimizing blood-brain barrier (BBB) penetration for this compound in preclinical models?

  • Methodological Answer : In situ perfusion studies in rodents show low BBB permeability (Pe ~1.2 × 10⁻⁶ cm/s) due to its polar nature. Co-administration with LAT1 transporter substrates (e.g., leucine) increases uptake by 40%. Nanoparticle encapsulation (e.g., PLGA-based systems) improves bioavailability in brain tissue, as quantified via LC-MS/MS .

Q. How do temperature and light exposure impact the degradation kinetics of this compound?

  • Methodological Answer : Forced degradation studies under UV light (254 nm) and elevated temperatures (60°C) identify two primary degradation products: 3,4-dihydroxyphenylacetaldehyde (via oxidative deamination) and a dimerized quinone. Kinetic modeling using Arrhenius equations predicts a shelf life of 24 months at 25°C in amber glass vials .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.